N-(diphenylmethyl)cyclobutanecarboxamide

Description

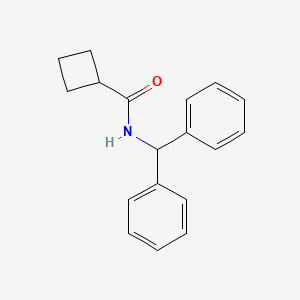

N-(Diphenylmethyl)cyclobutanecarboxamide is a synthetic organic compound characterized by a cyclobutanecarboxamide core substituted with a diphenylmethyl group. The diphenylmethyl moiety imparts significant steric bulk and lipophilicity, which may influence its physicochemical properties and biological interactions. The compound’s synthesis likely involves coupling a diphenylmethylamine precursor with cyclobutanecarboxylic acid derivatives, analogous to methods used for related carboxamides .

Properties

IUPAC Name |

N-benzhydrylcyclobutanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO/c20-18(16-12-7-13-16)19-17(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11,16-17H,7,12-13H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZOYVVCJAAHPET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(diphenylmethyl)cyclobutanecarboxamide typically involves the reaction of cyclobutanecarboxylic acid with diphenylmethylamine under appropriate conditions. One common method includes the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(diphenylmethyl)cyclobutanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted amides or esters.

Scientific Research Applications

N-(diphenylmethyl)cyclobutanecarboxamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(diphenylmethyl)cyclobutanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Compared to TRAM-based connexin inhibitors (e.g., T122, T136), the target compound replaces the thiazol-2-amine moiety with a cyclobutanecarboxamide, which may alter selectivity or potency .

Physicochemical Properties

Melting points and solubility trends inferred from analogous compounds:

Key Observations :

- The diphenylmethyl group likely elevates the melting point compared to less bulky analogs (e.g., aminopropyl derivatives in ).

Pharmacological and Functional Comparisons

- Antitubercular Activity : N4-Cyclobutanecarbonylsulfathiazole (32) demonstrates efficacy against Mycobacterium tuberculosis, suggesting that the cyclobutanecarboxamide moiety contributes to target engagement . The target compound’s diphenylmethyl group might enhance penetration into lipid-rich bacterial membranes.

- Connexin Inhibition : TRAM derivatives (T122, T136) inhibit Cx50 channels with sub-micromolar IC50 values, highlighting the importance of the diphenylmethyl-thiazole scaffold . The target compound’s lack of a thiazole ring may redirect activity toward other targets.

- Anti-Allergic Effects : AL-3264, an acrylamide derivative with a diphenylmethyl-piperazine group, inhibits histamine release, suggesting that diphenylmethyl-containing compounds may modulate immune responses .

Structure-Activity Relationship (SAR) Insights

- Diphenylmethyl Group : Critical for connexin inhibition in TRAM derivatives; substitution with halogens (e.g., iodine in T136) modulates potency and selectivity .

- Cyclobutanecarboxamide vs. Thiazole : Replacing thiazole with carboxamide (as in the target compound) may reduce connexin affinity but introduce new interactions (e.g., hydrogen bonding via the amide group).

Q & A

Basic Synthesis and Characterization

Q: What are the key steps in synthesizing N-(diphenylmethyl)cyclobutanecarboxamide, and how is structural fidelity confirmed? A: Synthesis typically involves multi-step reactions, starting with cyclobutanecarboxylic acid activation (e.g., using thionyl chloride) followed by coupling with diphenylmethylamine. Critical parameters include temperature control (0–5°C for amide bond formation) and solvent selection (e.g., dichloromethane). Structural confirmation employs NMR (¹H/¹³C for functional groups and stereochemistry) and mass spectrometry (LC-MS for molecular weight validation). Purity is assessed via HPLC (>95%) and DSC/TGA for thermal stability .

Structural Influence on Reactivity

Q: How does the cyclobutane ring affect the compound’s chemical reactivity? A: The strained cyclobutane ring enhances reactivity in ring-opening reactions (e.g., photochemical [2+2] cycloreversion) and facilitates nucleophilic substitutions at the amide group. Its spatial rigidity also influences binding to hydrophobic pockets in enzymes, as shown in molecular docking studies. Computational models (DFT) predict bond angles (e.g., 88–92° for cyclobutane C-C-C) that correlate with experimental X-ray crystallography data .

Solubility and Stability Profiling

Q: What methodologies are used to evaluate solubility and thermal stability? A: DSC identifies melting points (e.g., 148–201°C) and polymorphic transitions, while TGA assesses decomposition temperatures (>200°C). Solubility is quantified in polar (DMSO) and aqueous buffers (PBS at pH 7.4) via UV-Vis spectroscopy . For stability, accelerated degradation studies under acidic/alkaline conditions (0.1M HCl/NaOH) monitor hydrolytic resistance .

Advanced Synthesis: Stereochemical Control

Q: How can stereochemistry be optimized in cyclobutanecarboxamide derivatives? A: Palladium-catalyzed β-C(sp³)-H arylation using N-(quinolin-8-yl)cyclobutanecarboxamide as a directing group enables all-cis trisubstituted derivatives. Chiral HPLC (e.g., Chiralpak IA column) resolves enantiomers, while VCD (Vibrational Circular Dichroism) validates absolute configurations .

Biological Target Interaction Studies

Q: How is the compound’s interaction with biological targets (e.g., kinases) evaluated? A: Surface Plasmon Resonance (SPR) measures binding kinetics (KD values in nM range), complemented by fluorescence polarization assays for competitive inhibition. In vitro kinase assays (e.g., CDK2 inhibition IC50 = 0.2 µM) are validated via Western blotting (phospho-substrate reduction) .

Computational Modeling of Binding Affinity

Q: What computational approaches predict binding affinities for target proteins? A: Molecular docking (AutoDock Vina) with crystal structures (PDB: 1H1S) identifies key interactions (e.g., hydrogen bonds with Asp86). MD simulations (NAMD, 100 ns trajectories) assess binding stability, while QSAR models correlate logP values (2.5–3.5) with cellular permeability .

Resolving Contradictory Biological Data

Q: How are discrepancies in reported biological activities addressed? A: Cross-validate assays (e.g., MTT vs. ATP-luminescence for cytotoxicity) and control for batch-to-batch purity variations (HPLC-MS). Meta-analyses of SAR data (e.g., EC50 vs. substituent electronegativity) reconcile outliers .

In Vitro to In Vivo Translation

Q: What factors are critical when transitioning from in vitro to in vivo studies? A: Adjust formulations for bioavailability (e.g., PEGylation for aqueous solubility). PBPK modeling predicts plasma concentration-time profiles, while microsomal stability assays (human/rat liver microsomes) guide dosing regimens .

Metabolic Pathway Analysis

Q: How are metabolic pathways and metabolite identification studied? A: LC-HRMS identifies Phase I metabolites (e.g., hydroxylation at C3). CYP450 inhibition assays (CYP3A4/2D6) assess enzyme interactions. Stable isotope tracing (¹³C-labeled compound) tracks metabolic fate in hepatocytes .

Comparative Structure-Activity Relationship (SAR)

Q: How do structural modifications (e.g., substituent position) impact biological activity? A: 3D-QSAR (CoMFA) maps steric/electrostatic fields to activity cliffs. For example, replacing diphenylmethyl with thiophen-3-ylmethyl increases logD by 0.5 units, enhancing blood-brain barrier penetration. Free-Wilson analysis quantifies contributions of substituents to IC50 values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.